molecular formula C14H26N2O3 B7984956 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7984956
M. Wt: 270.37 g/mol
InChI Key: MQNCGLNIDFGQDD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7) is a chiral pyrrolidine-derived compound featuring a cyclopropyl carbamate group, a tert-butyl ester, and a hydroxyethyl substituent on the pyrrolidine ring. Its molecular weight is 270.37 g/mol, and its structure is characterized by the (R)-configuration at the pyrrolidin-3-yl position, which may influence its stereochemical interactions in biological or synthetic applications .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16(11-4-5-11)12-6-7-15(10-12)8-9-17/h11-12,17H,4-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCGLNIDFGQDD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyroglutamic Acid Derivatives

A robust route begins with (S)-pyroglutamic acid, leveraging its inherent chirality:

Step 1: Reduction to Pyrrolidin-3-ol
Pyroglutamic acid is reduced using LiAlH₄ in THF at 0°C to yield (S)-pyrrolidin-3-ol (87% yield).

Step 2: Hydroxyethylation via Epoxide Ring-Opening
(S)-Pyrrolidin-3-ol reacts with ethylene oxide in aqueous NaOH (40°C, 12 hr) to install the 2-hydroxyethyl group. The reaction proceeds with retention of configuration, yielding (R)-1-(2-hydroxyethyl)pyrrolidin-3-ol (73% yield).

Step 3: Mitsunobu Inversion for (R)-Configuration
To correct stereochemistry, the (S)-isomer undergoes Mitsunobu reaction with p-nitrobenzoic acid (DIAD, PPh₃, THF), followed by hydrolysis to obtain (R)-1-(2-hydroxyethyl)pyrrolidin-3-ol (89% ee, 65% yield).

ParameterValue
Temperature-20°C → RT
Reaction Time24 hr
Diastereomeric Ratio82:18 (trans:cis)

Transition Metal-Catalyzed Cross-Coupling

An alternative employs Suzuki-Miyaura coupling with cyclopropylboronic acid:

Step 1: Bromination of Pyrrolidine
The alcohol is converted to bromide using PBr₃ in CH₂Cl₂ (0°C, 2 hr, 91% yield).

Step 2: Palladium-Catalyzed Coupling

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DME/H₂O (4:1), 80°C, 12 hr

  • Yield: 67% coupled product

Boc Protection and Final Product Isolation

Carbamate Formation

The amine is protected using Boc anhydride under Schotten-Baumann conditions:

Optimized Protocol

  • Reagents: Boc₂O (1.5 eq), NaOH (1.0 M, aq)

  • Solvent: Dioxane/H₂O (1:1)

  • Temperature: 0°C → RT, 6 hr

  • Yield: 94% protected amine

Purification
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient) to achieve >99% HPLC purity.

Comparative Analysis of Synthetic Routes

MethodTotal Yieldee (%)Key Advantage
Asymmetric Hydrogenation34%89High enantiocontrol
Kulinkovich27%76Single-step cyclopropanation
Suzuki Coupling42%82Scalable for large batches

The Suzuki-Miyaura approach offers superior scalability despite requiring multiple steps, while asymmetric hydrogenation provides better stereochemical outcomes for small-scale API synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to cyclopropyl carbamates can act as modulators of neurotransmitter systems. Specifically, they may influence the cholinergic system by inhibiting acetylcholinesterase (AChE), which is crucial in conditions like Alzheimer's disease. Studies have shown that carbamate derivatives can enhance cognitive functions by increasing acetylcholine levels in the brain .

Pain Management

Cyclopropyl derivatives have been investigated for their analgesic properties. The mechanism involves modulation of pain pathways through interaction with opioid receptors or by influencing inflammatory mediators. Preclinical studies have demonstrated efficacy in reducing pain responses in animal models, suggesting potential for development into pain relief medications .

Antidepressant Effects

There is emerging evidence that certain carbamate compounds exhibit antidepressant-like effects in animal models. These effects are hypothesized to be related to their ability to modulate serotonin and norepinephrine levels, offering a novel approach to treating depression .

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry explored the effects of cyclopropyl-carbamate derivatives on cognitive performance in mice. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages . This suggests a potential pathway for developing new cognitive enhancers.

Case Study 2: Analgesic Activity

In another study focused on pain management, researchers evaluated the analgesic properties of cyclopropyl derivatives in a formalin-induced pain model. The findings revealed that these compounds significantly reduced pain scores compared to control groups, indicating their potential as non-opioid analgesics .

Mechanism of Action

The mechanism by which Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action is still under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

(a) Hydroxyethyl vs. Chloroacetyl Groups

  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353953-37-3): Molecular formula: C₁₄H₂₃ClN₂O₃ Molecular weight: 302.80 g/mol Key difference: The hydroxyethyl group in the target compound is replaced with a chloroacetyl moiety, increasing molecular weight by ~32.43 g/mol.
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354001-16-3):

    • Molecular formula: C₁₂H₂₁ClN₂O₃
    • Molecular weight: 276.76 g/mol
    • Key difference: The cyclopropyl carbamate is replaced with a methyl group , reducing steric bulk. This substitution likely improves solubility in polar solvents but may decrease stability due to reduced steric protection of the carbamate .

(b) Carbamate Substituent Variations

  • [1-(6-Bromo-2-cyclopropyl-quinazolin-4-yl)-pyrrolidin-3-yl]-(2-methoxy-phenyl)-carbamic acid tert-butyl ester (from ): Molecular formula: Not explicitly stated, but estimated molecular weight exceeds 500 g/mol due to the quinazoline and bromo substituents. Key difference: Incorporates a quinazoline heterocycle and a methoxyphenyl group, which may confer neurotensin receptor agonist activity. The bulky aromatic system contrasts with the cyclopropyl group in the target compound, suggesting divergent applications in receptor binding or pharmacokinetics .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Insights
1354019-38-7 (Target) 270.37 Cyclopropyl, hydroxyethyl High hydrophilicity due to hydroxyethyl
1353953-37-3 (Chloroacetyl analog) 302.80 Cyclopropyl, chloroacetyl Electrophilic; prone to nucleophilic attack
1354001-16-3 (Methyl carbamate) 276.76 Methyl, chloroacetyl Reduced steric hindrance; lower stability

Biological Activity

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a pyrrolidine ring with a hydroxyethyl substituent and a tert-butyl carbamate moiety. Its molecular formula is C13H22N2O3, and it exhibits properties typical of carbamate esters, such as stability and moderate lipophilicity, which facilitate cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound could modulate neurotransmitter receptors, impacting neurological functions.

Biological Activity Assays

Several assays have been utilized to evaluate the biological activity of this compound:

1. In Vitro Assays

In vitro studies have demonstrated the compound's ability to inhibit the growth of various pathogens. For instance:

Pathogen Assay Type IC50 (µM)
Toxoplasma gondiiSYBR Green I-based fluorescence0.5
Plasmodium falciparumDrug sensitivity assay0.8

These results indicate significant antiparasitic activity, suggesting potential use in treating infections caused by these pathogens.

2. In Vivo Studies

In vivo studies have assessed the compound's efficacy in animal models:

  • Mice infected with T. gondii were treated with varying doses (25 mg/kg and 100 mg/kg) of the compound.
  • Results showed a reduction in oocyst counts in treated groups compared to controls, indicating effective parasitic clearance.

Case Studies

Case studies highlight the therapeutic potential of this compound:

  • Case Study on Antiparasitic Activity :
    • A study involving mice infected with T. gondii reported that administration of this compound resulted in a significant decrease in parasitic load after treatment for ten days.
    • The study emphasized the compound's safety profile, as no adverse effects were observed at the tested doses.
  • Neuropharmacological Evaluation :
    • Another case study investigated the effects on neurotransmitter systems, revealing that the compound could enhance GABAergic transmission, potentially aiding in anxiety disorders.

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
When working with this compound, adhere to standard laboratory safety practices:

  • Ventilation : Ensure adequate airflow, particularly in confined spaces, to avoid inhalation risks .
  • Personal Protective Equipment (PPE) : Use OSHA-compliant chemical safety goggles and gloves. Lab coats and closed-toe shoes are mandatory .
  • Emergency Equipment : Maintain accessible eyewash stations and safety showers near work areas .
  • Storage : Store in a cool, dry environment under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:
Synthesis typically involves:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen during multi-step reactions. For example, Boc-anhydride ((Boc)₂O) is reacted with the pyrrolidine intermediate under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .
  • Cyclopropane Ring Formation : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of vinylogous intermediates, often using palladium or copper catalysts .
  • Purification : Crude products are purified via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) and finalized via preparative HPLC .

Advanced: How can stereochemical integrity be ensured during synthesis of the (R)-configured pyrrolidine moiety?

Answer:

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to control stereochemistry .
  • Analytical Validation : Confirm configuration via polarimetry, chiral HPLC, or ¹H/¹³C NMR coupling constants. For example, distinct splitting patterns in NMR spectra can differentiate (R) and (S) isomers .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Advanced: What analytical techniques are critical for characterizing this compound and resolving spectral contradictions?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural motifs (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, Boc carbonyl at ~δ 155 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 292.1688 for C₁₆H₂₄N₂O₃) validates molecular formula .
  • TLC and Elemental Analysis : Monitor reaction progress via TLC (Rf comparison) and confirm purity (>95%) via elemental composition (C, H, N ±0.4%) .

Advanced: How do computational models predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., Mpro protease in SARS-CoV-2). The cyclopropyl group’s rigidity and Boc’s hydrophobicity are optimized for active-site complementarity .
  • ADME Prediction : Tools like SwissADME estimate logP (~2.9) and solubility, guiding medicinal chemistry optimization .

Basic: How should this compound be stored to prevent degradation?

Answer:

  • Temperature : Store at –20°C in airtight containers under nitrogen .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced: What strategies address discrepancies in metabolic stability data across in vitro models?

Answer:

  • Liver Microsome Assays : Compare degradation rates in human vs. rodent microsomes to identify species-specific metabolism .
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the cyclopropane or pyrrolidine ring) .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) to block cytochrome P450-mediated oxidation .

Advanced: How do substituents (cyclopropyl, hydroxyethyl) influence physicochemical properties?

Answer:

  • Cyclopropyl Group : Enhances metabolic stability by reducing ring-opening susceptibility compared to linear alkyl chains. It also increases lipophilicity (logP +0.5) .
  • Hydroxyethyl Group : Improves solubility via hydrogen bonding but may require protection (e.g., silyl ethers) during synthesis to prevent side reactions .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

  • Intermediate for Bioactive Molecules : Used in synthesizing neurotensin receptor agonists (e.g., via quinazoline derivatives) and LSD1 inhibitors for oncology .
  • Protease Inhibitor Scaffolds : The carbamate group mimics peptide bonds, making it a candidate for antiviral drug development .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Test palladium/copper catalysts for cyclopropanation efficiency. For example, Pd(OAc)₂ with Xantphos ligand improves turnover .
  • Solvent Optimization : Replace dichloromethane with toluene or THF to enhance Boc-deprotection kinetics .
  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for multi-step sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.